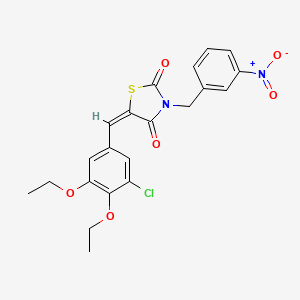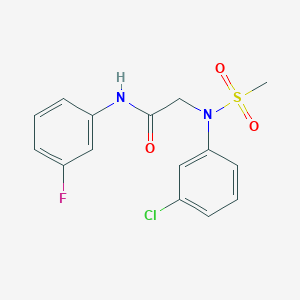
N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Vue d'ensemble
Description
N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, commonly known as TRAM-34, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TRAM-34 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel (IKCa1), which plays an important role in regulating various physiological processes such as immune response, cell proliferation, and neuronal excitability.
Mécanisme D'action
TRAM-34 is a selective inhibitor of the intermediate-conductance calcium-activated potassium channel (N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide). The this compound channel plays an important role in regulating various physiological processes such as immune response, cell proliferation, and neuronal excitability. TRAM-34 binds to the pore-forming subunit of the this compound channel and blocks the flow of potassium ions through the channel, leading to membrane depolarization and inhibition of cellular functions that are dependent on this compound activity.
Biochemical and Physiological Effects:
TRAM-34 has been shown to have various biochemical and physiological effects. In cancer cells, TRAM-34 induces cell cycle arrest and apoptosis, leading to inhibition of cell proliferation. In autoimmune disorders, TRAM-34 inhibits the activation of T cells and reduces inflammation. In asthma, TRAM-34 improves airway hyperresponsiveness by reducing smooth muscle contraction. In neurological disorders, TRAM-34 improves cognitive function and reduces neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
TRAM-34 has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach its target. TRAM-34 is also highly selective for the N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide channel, which reduces the potential for off-target effects. However, TRAM-34 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in animal studies. TRAM-34 is also not suitable for long-term studies due to potential toxicity concerns.
Orientations Futures
There are several future directions for the study of TRAM-34. One area of research is the development of more potent and selective N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of TRAM-34 in other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the potential use of TRAM-34 as a tool for studying the physiological functions of the this compound channel in various tissues and organs is an area of interest.
Applications De Recherche Scientifique
TRAM-34 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer. Studies have shown that TRAM-34 can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TRAM-34 has also been shown to enhance the efficacy of chemotherapy drugs in various cancer cell lines.
In addition to cancer, TRAM-34 has been studied for its potential therapeutic applications in other diseases such as autoimmune disorders, asthma, and neurological disorders. TRAM-34 has been shown to inhibit the activation of T cells and reduce inflammation in animal models of autoimmune disorders. TRAM-34 has also been shown to improve airway hyperresponsiveness in animal models of asthma. In neurological disorders, TRAM-34 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
(E)-N-(2,4,5-trichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3NO4/c1-24-15-6-10(7-16(25-2)18(15)26-3)4-5-17(23)22-14-9-12(20)11(19)8-13(14)21/h4-9H,1-3H3,(H,22,23)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCCJEAFTZNECM-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenyl)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3553612.png)
![N~1~-cyclopentyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3553618.png)
![3-({[3-(3,4-dimethylbenzoyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3553624.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3553632.png)



![1-benzyl-5-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3553667.png)
![2-bromo-N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3553673.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B3553676.png)
![4-[4-(4-chlorobenzyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3553693.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-furylmethyl)glycinamide](/img/structure/B3553698.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B3553704.png)
